
l-ascorbic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ascorbic acid can be synthesized through several methods. One common synthetic route involves the hydrogenation of D-glucose to D-sorbitol, followed by fermentation with Acetobacter suboxydans to produce L-sorbose. This is then oxidized to 2-keto-L-gulonic acid, which is subsequently converted to ascorbic acid through lactonization .
Industrial Production Methods: Industrial production of ascorbic acid often employs the Reichstein process, which involves the following steps:
- Hydrogenation of D-glucose to D-sorbitol.
- Fermentation of D-sorbitol to L-sorbose.
- Oxidation of L-sorbose to 2-keto-L-gulonic acid.
- Chemical conversion of 2-keto-L-gulonic acid to ascorbic acid .
Chemical Reactions Analysis
Types of Reactions: Ascorbic acid undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, converting metal ions like ferric ions to ferrous ions.
Substitution: Ascorbic acid can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, ferric ions.
Reducing Agents: Ascorbic acid itself acts as a reducing agent.
Acidic Conditions: Hydrochloric acid is often used to maintain acidic conditions during reactions.
Major Products:
Dehydroascorbic Acid: Formed through oxidation.
Ferrous Ions: Produced when ascorbic acid reduces ferric ions.
Scientific Research Applications
Ascorbic acid has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions and as a standard for redox titrations.
Biology: Plays a vital role in collagen synthesis, wound healing, and immune function.
Medicine: Used to prevent and treat scurvy, a disease caused by vitamin C deficiency.
Industry: Employed as an antioxidant in the food industry to prevent oxidation and spoilage of food products.
Mechanism of Action
Ascorbic acid exerts its effects through several mechanisms:
Antioxidant Activity: It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Cofactor: Acts as a cofactor for enzymes involved in collagen synthesis, such as prolyl hydroxylase and lysyl hydroxylase.
Immune Function: Enhances the function of immune cells, including neutrophils and lymphocytes.
Comparison with Similar Compounds
Ascorbic acid is often compared with other similar compounds, such as:
Sodium Ascorbate: A sodium salt of ascorbic acid, which is less acidic and often used in dietary supplements.
Calcium Ascorbate: A calcium salt of ascorbic acid, providing both vitamin C and calcium.
Magnesium Ascorbate: A magnesium salt of ascorbic acid, used for its combined benefits of vitamin C and magnesium.
Uniqueness: Ascorbic acid is unique due to its potent antioxidant properties and its essential role in collagen synthesis and immune function. Unlike some of its derivatives, ascorbic acid is the pure, uncharged form of vitamin C .
Biological Activity
L-ascorbic acid, commonly known as Vitamin C, is a water-soluble vitamin that plays a crucial role in various biological processes. Its biological activity encompasses antioxidant properties, roles in collagen synthesis, modulation of gene expression, and potential therapeutic effects in cancer treatment. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.
Antioxidant Properties
This compound is recognized for its potent antioxidant capabilities. It acts as an electron donor, which allows it to neutralize free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is vital in preventing cellular damage and maintaining overall health.
- Mechanism : Ascorbate can donate electrons, thus reducing oxidized molecules. This action helps in scavenging free radicals and regenerating other antioxidants such as vitamin E .
- Research Findings : Studies have shown that high concentrations of ascorbate can enhance the activity of TET (ten-eleven translocation) dioxygenases, which are involved in DNA demethylation processes. This suggests a role for this compound in epigenetic regulation and gene expression modulation .
Role in Collagen Synthesis
This compound is essential for collagen synthesis, a critical protein for skin integrity and wound healing.
- Function : It acts as a co-factor for proline and lysine hydroxylases, enzymes that stabilize collagen structure by hydroxylating specific amino acids .
- Case Study : In vitro studies demonstrated that fibroblasts cultured without vitamin C showed decreased collagen synthesis and crosslinking, highlighting its necessity for proper collagen formation .
Anti-Cancer Activity
Recent research has explored the potential of this compound in cancer therapy, particularly its ability to induce oxidative stress in tumor cells.
- Mechanism : At pharmacological doses, ascorbate can act as a prodrug, generating hydrogen peroxide selectively within tumors. This selective cytotoxicity has been observed in various cancer cell lines .
- Research Findings : A study indicated that ascorbic acid enhances chemosensitivity in acute myeloid leukemia (AML) cells by modifying TET function and promoting DNA hypomethylation . Another investigation showed that cocrystals of this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells compared to healthy cells .
Transport Mechanisms
The biological efficacy of this compound is also influenced by its transport mechanisms within the body.
- Transporters : Sodium-dependent vitamin C transporters (SVCT1 and SVCT2) mediate the uptake of ascorbate into cells. SVCT1 is primarily found in the small intestine and kidney, while SVCT2 is present throughout various tissues .
- Bioavailability : The efficiency of this compound uptake varies among tissues, with saturation levels affecting its availability. For example, higher plasma levels do not necessarily correlate with increased tissue concentrations if saturation is reached .
Summary of Biological Activities
The following table summarizes key biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying L-ascorbic acid in biological and pharmaceutical samples?
this compound is analyzed using spectroscopic, electrochemical, enzymatic, and chromatographic methods. Spectroscopic techniques (e.g., UV-Vis at 245–265 nm) rely on redox indicators or direct absorbance measurements, with extinction coefficients of 7.0–7.5 mM⁻¹cm⁻¹ depending on pH . Electrochemical methods include flow injection analysis (FIA) with potentiometric sensors, which use ion-selective membranes to detect ascorbic acid oxidation . High-performance liquid chromatography (HPLC) remains the gold standard for selectivity in complex matrices like plasma or food products .
Q. How does pH influence the stability of aqueous this compound solutions?
Aqueous this compound is most stable at pH 5–6, where degradation via oxidation is minimized. Alkaline conditions (pH > 7) accelerate degradation due to increased ionization and oxygen reactivity, while acidic environments (pH < 4) may stabilize the compound but require anaerobic conditions to prevent oxidation . For long-term storage, solutions should be prepared in deoxygenated buffers and stored in amber vials at ≤4°C.
Q. What are the primary challenges in maintaining this compound stability during experimental storage?
Key challenges include:
- Oxidative degradation : Requires inert atmospheres (e.g., nitrogen) or reducing agents.
- Light sensitivity : UV exposure accelerates breakdown; use light-blocking containers.
- Temperature control : Refrigeration slows degradation kinetics but may cause precipitation in high concentrations.
- pH dependency : Buffering within 5–6 is critical .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound bioavailability in cancer studies?
Discrepancies arise from factors like dietary intake variability, systemic inflammation (e.g., elevated C-reactive protein), and chemotherapy-induced oxidative stress. To mitigate:
- Standardize pre-trial plasma measurements to establish baseline levels.
- Use intravenous administration to bypass gastrointestinal absorption variability.
- Control for co-factors (e.g., albumin, platelet counts) that influence tissue utilization .
Q. What methodological considerations are critical when studying this compound's role in FTO enzyme inhibition?
FTO (fat mass and obesity-associated protein) demethylation activity is modulated by this compound as a co-factor. Key considerations include:
- Concentration gradients : Test physiologically relevant doses (0.1–1 mM).
- Structural analysis : Use X-ray crystallography to identify binding pockets influenced by ascorbic acid.
- Redox environment : Maintain anaerobic conditions to isolate ascorbic acid-specific effects from oxidative byproducts .
Q. How do formulation parameters affect this compound release in dermocosmetic products?
Release kinetics depend on:
- Composite materials : Bentonite clay matrices prolong release via non-Fickian diffusion.
- Base composition : Creams with lipid-rich bases slow release compared to hydrogels.
- Particle size : Nanoscale encapsulation enhances stability and controlled delivery. Optimize using mixture statistical designs (e.g., simplex lattice) .
Q. How are stability constants determined for this compound complexes with metal ions like Pb(II)?
Stability constants (β₁, β₂) are calculated using potentiometric titrations under controlled pH and ionic strength. For Pb(II)-ascorbate complexes:
- Prepare solutions with excess ligand (ascorbic acid) to ensure complexation.
- Monitor redox reactions via cyclic voltammetry to distinguish between coordination and oxidation products.
- Apply the Benesi-Hildebrand equation to spectrophotometric data for β calculation .
Q. Methodological Best Practices
- Analytical validation : Cross-validate HPLC results with enzymatic assays (e.g., ascorbate oxidase) to confirm specificity .
- Experimental design : Use factorial designs to assess interactions between variables (e.g., pH, temperature, oxygen levels) in stability studies .
- Data interpretation : Account for matrix effects (e.g., protein binding in plasma) when quantifying bioavailability .
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-JLAZNSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6, HC6H7O6 | |
Record name | L-ASCORBIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19830 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ASCORBIC ACID, L-ASCORBIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | ASCORBIC ACID | |
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Record name | ascorbic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ascorbic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134-03-2 (monosodium salt) | |
Record name | Ascorbic acid [USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID5020106, DTXSID50986567 | |
Record name | L-Ascorbic acid | |
Source | EPA DSSTox | |
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Record name | Hex-1-enofuranos-3-ulose | |
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Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER. | |
Record name | L-ASCORBIC ACID | |
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Record name | L-Ascorbic acid | |
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Record name | ASCORBIC ACID, L-ASCORBIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Ascorbic acid | |
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Record name | Ascorbic acid | |
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Record name | ASCORBIC ACID | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33 | |
Record name | L-ASCORBIC ACID | |
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Record name | Ascorbic acid | |
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Record name | L-Ascorbic Acid | |
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Record name | Ascorbic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | ASCORBIC ACID | |
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Density |
1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³ | |
Record name | L-ASCORBIC ACID | |
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Record name | L-Ascorbic Acid | |
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Record name | ASCORBIC ACID | |
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Mechanism of Action |
In humans, an exogenous source of ascorbic acid is required for collagen formation and tissue repair by acting as a cofactor in the posttranslational formation of 4-hydroxyproline in -Xaa-Pro-Gly- sequences in collagens and other proteins. Ascorbic acid is reversibly oxidized to dehydroascorbic acid in the body. These two forms of the vitamin are believed to be important in oxidation-reduction reactions. The vitamin is involved in tyrosine metabolism, conversion of folic acid to folinic acid, carbohydrate metabolism, synthesis of lipids and proteins, iron metabolism, resistance to infections, and cellular respiration., Ascorbic Acid reducing potential and conversion to AFR (ascorbate free radical) are key to its biological activity, including its free radical scavenging and its relationship to the oxidation of transition metals such as iron and copper at enzyme active sites and in food., Vitamin C is known to be an electron donor for eight human enzymes. Three participate in collagen hydroxylation; two in carnitine biosynthesis; and three in hormone and amino acid biosynthesis. The three enzymes that participate in hormone and amino acid biosynthesis are dopamine-beta-hydroxylase, necessary for the biosynthesis of the catecholamines norepinephrine and epinephrine; peptidyl-glycine monooxygenase, necessary for amidation of peptide hormones; and 4-hydroxyphenylpyruvatedioxygenase, involved in tyrosine metabolism. Ascorbate's action with these enzymes involves either monooxygenase or dioxygenase activities., As a cofactor for hydroxylase and oxygenase metalloenzymes, ascorbic acid is believed to work by reducing the active metal site, resulting in reactivation of the metal-enzyme complex, or by acting as a co-substrate involved in the reduction of molecular oxygen. The best known of these reactions is the posttranslational hydroxylation of peptide-bound proline and lysine residues during formation of mature collagen. In these reactions, ascorbate is believed to reactivate the enzymes by reducing the metal sites of prolyl (iron) and lysyl (copper) hydroxylases., Evidence also suggests that ascorbate plays a role in or influences collagen gene expression, cellular procollagen secretion, and the biosynthesis of other connective tissue components besides collagen, including elastin, fibronectin, proteoglycans, bone matrix, and elastin-associated fibrillin. The primary physical symptoms of ascorbic acid's clinical deficiency disease, scurvy, which involves deterioration of elastic tissue, illustrate the important role of ascorbate in connective tissue synthesis., For more Mechanism of Action (Complete) data for L-Ascorbic Acid (11 total), please visit the HSDB record page. | |
Record name | Ascorbic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00126 | |
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Record name | L-Ascorbic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
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Impurities |
Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg | |
Record name | L-Ascorbic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
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Color/Form |
Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light | |
CAS No. |
50-81-7, 6730-29-6, 53262-66-1 | |
Record name | L-ASCORBIC ACID | |
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Record name | L-Ascorbic acid | |
Source | CAS Common Chemistry | |
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Record name | Ascorbic acid [USP:INN:BAN:JAN] | |
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Record name | Semidehydroascorbic acid | |
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Record name | Ascorbic acid mixture with Vitamin B complex | |
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Record name | Ascorbic acid | |
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Record name | L-Ascorbic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Ascorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-1-enofuranos-3-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ascorbic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASCORBIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ6CK8PD0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Ascorbic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ascorbic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ASCORBIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C | |
Record name | L-ASCORBIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19830 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ascorbic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ASCORBIC ACID, L-ASCORBIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | L-Ascorbic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ascorbic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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